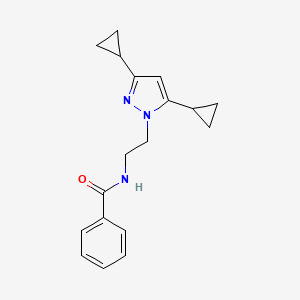

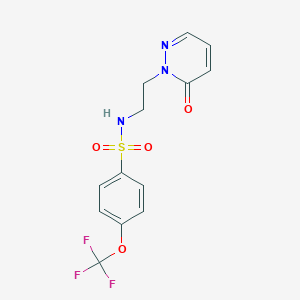

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole-based ligands, which could be related to the compound , has been demonstrated in several studies . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis

The chemical reactions involving pyrazole-based compounds have been studied extensively. For instance, polyazole ligands have been studied as chelating agents due to their various potential applications in the catalysis area .科学的研究の応用

Organic Synthesis and Catalysis

A study on the Catalyst-Free Synthesis of benzamide derivatives, including N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, highlights a novel class of compounds synthesized by 1,3-dipolar cycloaddition and rearrangement processes. This method allows for rapid synthesis under mild conditions without a catalyst, demonstrating the chemical versatility and potential utility of these compounds in further organic synthesis applications (Liu et al., 2014).

Antiviral Activity

Another significant application is in the field of Antiviral Research , where benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and shown remarkable antiavian influenza virus activity. These compounds, synthesized through a new route, were found to possess significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020).

Anticancer and Antiproliferative Activity

Research into Anticancer Applications has also been conducted, with novel benzamides bearing the pyrazole or indazole nucleus synthesized for biological evaluation. These compounds, specifically designed based on structural features known to interfere with p53 pathways, showed promising antiproliferative activity against human lung carcinoma cells. This indicates their potential in developing anticancer therapies by inducing apoptosis through intrinsic and TRAIL-inducing death pathways (Raffa et al., 2019).

Material Science and Sensor Development

In Material Science , some conductive aromatic polyamides have been synthesized and utilized for methotrexate sensing. These polyamides, modified with Fe3O4 nanoparticles, show high sensitivity and reversibility towards the methotrexate anticancer drug, demonstrating the utility of benzamide derivatives in developing sensitive materials for drug detection (Abdel-Rahman et al., 2023).

Plant Physiology

Interestingly, derivatives like pyrazinamide have been found to block ethylene biosynthesis in plants, potentially regulating plant metabolism and ethylene biosynthesis. This suggests applications in agriculture to decrease postharvest loss by inhibiting ethylene formation, an essential phytohormone promoting fruit ripening and flower senescence (Sun et al., 2017).

特性

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c22-18(15-4-2-1-3-5-15)19-10-11-21-17(14-8-9-14)12-16(20-21)13-6-7-13/h1-5,12-14H,6-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVPXDIEGUUMCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940978.png)

![6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2940980.png)

![4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2940982.png)

![N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2940985.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2940986.png)

![4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2940990.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2940991.png)

![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2940993.png)

![(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2940995.png)

![9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)